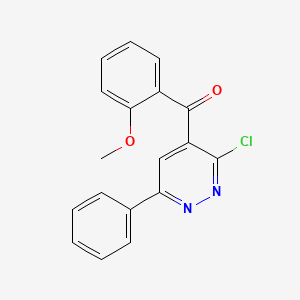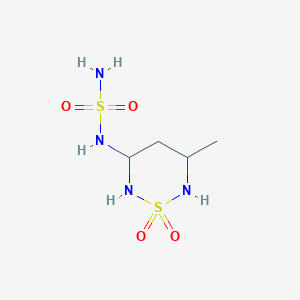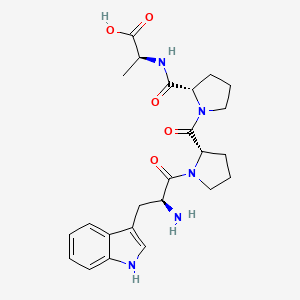
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is a peptide compound composed of four amino acids: L-tryptophan, L-proline, L-proline, and L-alanine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods utilize genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the indole ring of L-tryptophan.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring in L-tryptophan can lead to the formation of kynurenine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and nootropic properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring of L-tryptophan can interact with various receptors, modulating their activity and influencing cellular pathways. Additionally, the proline residues can induce conformational changes in the peptide, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tryptophyl-L-prolyl-L-tyrosyl-L-prolyl-L-prolyl-L-alanylglycine
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two proline residues introduces rigidity into the peptide backbone, influencing its overall conformation and biological activity.
Eigenschaften
CAS-Nummer |
918528-01-5 |
|---|---|
Molekularformel |
C24H31N5O5 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H31N5O5/c1-14(24(33)34)27-21(30)19-8-4-10-28(19)23(32)20-9-5-11-29(20)22(31)17(25)12-15-13-26-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-20,26H,4-5,8-12,25H2,1H3,(H,27,30)(H,33,34)/t14-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
OJRCHIQIUNCFND-HSCHXYMDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
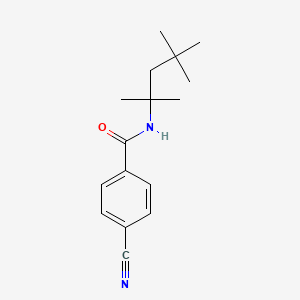
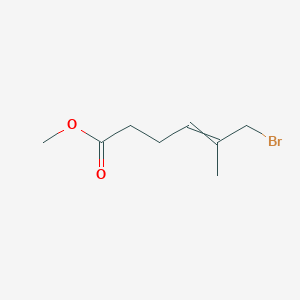
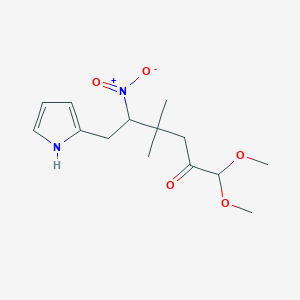
![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
